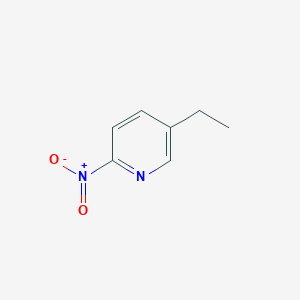

5-Ethyl-2-nitropyridine

Description

Pyridine derivatives with nitro and alkyl substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing nitro groups and tunable reactivity . The ethyl group at position 5 and nitro group at position 2 likely confer steric and electronic effects that influence reactivity, solubility, and stability.

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

5-ethyl-2-nitropyridine |

InChI |

InChI=1S/C7H8N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h3-5H,2H2,1H3 |

InChI Key |

LHKRFYRHKCUPCB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-nitropyridine typically involves nitration of 5-ethylpyridine. One common method is the reaction of 5-ethylpyridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.

Industrial Production Methods: Industrial production of 5-Ethyl-2-nitropyridine follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The ethyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 5-Ethyl-2-aminopyridine.

Substitution: Various substituted pyridine derivatives.

Oxidation: 5-Carboxy-2-nitropyridine.

Scientific Research Applications

5-Ethyl-2-nitropyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-nitropyridine depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound can interact with enzymes and receptors, influencing cellular processes and exhibiting biological activity.

Comparison with Similar Compounds

5-Ethyl-2-methyl-4-nitropyridine (CAS 13508-97-9)

- Structure : Nitro at position 4, ethyl at position 5, and methyl at position 2.

- Properties : Exhibits nucleophilic behavior, undergoing substitution reactions to form heterocyclic derivatives like 5-ethyl-2-methylpyridine .

- Applications : Used as a precursor in synthesizing pyridine-based heterocycles for materials science.

- Key Difference : The presence of a methyl group at position 2 and nitro at position 4 alters regioselectivity in reactions compared to 5-Ethyl-2-nitropyridine.

2-(Ethylthio)-5-nitropyridine (CAS 107756-05-8)

- Structure : Nitro at position 5, ethylthio (-S-C₂H₅) at position 2.

- Properties : Molecular weight 184.22 g/mol; polarizable sulfur atom enhances reactivity in nucleophilic substitutions .

- Key Difference : The ethylthio group introduces sulfur-based reactivity, enabling applications in catalysis and polymer chemistry, unlike the simpler ethyl-nitro combination.

2-(Ethanesulfonyl)-5-nitropyridine

- Structure : Nitro at position 5, ethanesulfonyl (-SO₂-C₂H₅) at position 2.

- Properties : High topological polar surface area (101 Ų) and hydrogen bond acceptor count (5), suggesting utility in drug design .

- Key Difference : The sulfonyl group increases electrophilicity and stability, making it suitable for pharmaceutical intermediates, whereas ethyl-nitro derivatives may prioritize simpler substitution pathways.

5-Ethyl-2-nitromethylpyridine

- Structure: Nitromethyl (-CH₂NO₂) at position 2, ethyl at position 3.

- Synthesis: Prepared via reaction of 5-ethyl-2-methylpyridine with re-propyl nitrate, yielding 42% product with distinct UV/IR/NMR profiles (e.g., IR peak at 1555 cm⁻¹ for NO₂) .

Tabulated Comparison of Key Compounds

Research Findings and Trends

- Reactivity : Nitro groups at position 2 or 5 in pyridine derivatives drive electrophilic substitution patterns, with ethyl substituents modulating steric effects .

- Safety : Nitro compounds universally require precautions (e.g., explosion risk, toxicity), as seen in SDS guidelines for 2-(Ethylthio)-5-nitropyridine .

- Synthetic Utility : Ethyl-nitro pyridines serve as versatile intermediates; for example, 5-Ethyl-2-methyl-4-nitropyridine is a precursor in heterocycle synthesis , while 2-(Ethanesulfonyl)-5-nitropyridine aids in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.